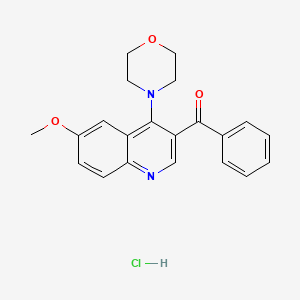

![molecular formula C7H5BrN2O B2878132 6-Bromoimidazo[1,5-a]pyridin-3(2H)-one CAS No. 1781068-25-4](/img/structure/B2878132.png)

6-Bromoimidazo[1,5-a]pyridin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

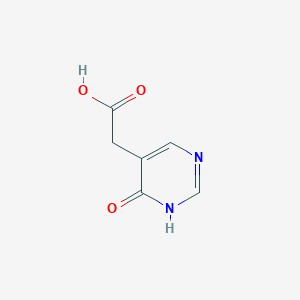

6-Bromoimidazo[1,5-a]pyridin-3(2H)-one is a chemical compound with the molecular formula C7H5BrN2 and a molecular weight of 197.03 g/mol . It is used in laboratory settings for the synthesis of substances .

Synthesis Analysis

The synthesis of 1-substituted-imidazo[1,5-a]pyridin-3-ylidenes, which are similar to this compound, has been reported . These compounds were prepared and characterized, and their fundamental character and the effects of substituents on the imidazo[1,5-a]pyridine backbone on the electronic character of carbenes were evaluated using rhodium complexes and selenium adducts .Molecular Structure Analysis

Imidazo[1,5-a]pyridin-3-ylidene ligands, which are similar to this compound, have been found to have strong π-accepting character . This was demonstrated by the Rh-catalyzed polymerization of phenylacetylene .Chemical Reactions Analysis

Imidazo[1,5-a]pyridin-3-ylidene ligands have been found to have strong π-accepting character . This was demonstrated by the Rh-catalyzed polymerization of phenylacetylene .Physical And Chemical Properties Analysis

This compound has a molecular weight of 197.03 g/mol . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

Ionic Liquid Promoted Synthesis

The synthesis of 3-aminoimidazo[1,2-a]pyridines has been facilitated using ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([bmim]Br), demonstrating good to excellent yields. This method offers simple workup and the possibility of reusing the ionic liquid, indicating an eco-friendly and efficient approach to synthesizing imidazo[1,2-a]pyridine derivatives (Shaabani, Soleimani, & Maleki, 2006).

Development of Anti-inflammatory and Analgesic Agents

Derivatives synthesized from related compounds, such as 7-azaindazole-chalcone derivatives, have been studied for their anti-inflammatory and analgesic activities. Certain derivatives exhibited significant activities, suggesting the potential of 6-Bromoimidazo[1,5-a]pyridin-3(2H)-one analogs in developing new therapeutic agents (Chamakuri, Murthy Muppavarapu, & Yellu, 2016).

Synthesis of Imidazo[1,2-c]pyrimidine Derivatives

Another area of application involves the synthesis of imidazo[1,2-c]pyrimidine derivatives from C-substituted 4-aminopyrimidines, showcasing the versatility of bromo-substituted compounds in heterocyclic chemistry. These synthetic pathways offer a foundation for further chemical investigations and potential pharmaceutical applications (Rogul'chenko, Mazur, & Kochergin, 1975).

Anticancer and Antimicrobial Applications

Some studies have extended into the synthesis of novel compounds with potential anticancer and antimicrobial activities. For instance, new 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives have shown promising antibacterial and anticancer activities, highlighting the role of this compound derivatives in medicinal chemistry (Shelke et al., 2017).

Safety and Hazards

According to the safety data sheet, 6-Bromoimidazo[1,5-a]pyridin-3(2H)-one is not classified as a hazardous substance or mixture . In case of exposure, it is advised to consult a physician and show the material safety data sheet to the doctor in attendance . If inhaled, move the person into fresh air and give artificial respiration if not breathing . In case of skin or eye contact, wash off with soap and plenty of water or flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person, rinse mouth with water, and consult a physician .

Mechanism of Action

Target of Action

Imidazo[1,5-a]pyridine derivatives, to which this compound belongs, have been noted for their unique chemical structure and versatility, optical behaviors, and biological properties .

Mode of Action

It’s known that imidazo[1,5-a]pyridine derivatives exhibit a range of biological activities, suggesting diverse modes of action .

Biochemical Pathways

Imidazo[1,5-a]pyridine derivatives have been associated with a variety of research areas, indicating that they may interact with multiple biochemical pathways .

Result of Action

Imidazo[1,5-a]pyridine derivatives have been associated with a range of biological properties, suggesting diverse cellular effects .

properties

IUPAC Name |

6-bromo-2H-imidazo[1,5-a]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-5-1-2-6-3-9-7(11)10(6)4-5/h1-4H,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBHPRFRJNHTMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN2C1=CNC2=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1781068-25-4 |

Source

|

| Record name | 6-bromoimidazo[1,5-a]pyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

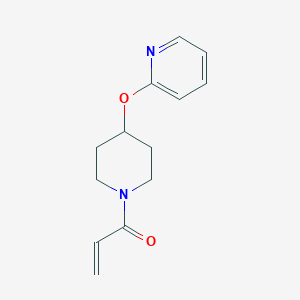

![5-bromo-6-fluoro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2878051.png)

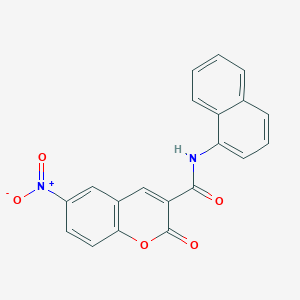

![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-propan-2-ylurea](/img/structure/B2878056.png)

![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2878059.png)

![N-[(2,6-difluorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2878060.png)

![ethyl 4-(2-((2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2878064.png)

![8-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![Methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate dihydrochloride](/img/structure/B2878071.png)